Diethyl 2,2'-dithiobisbenzoate

Description

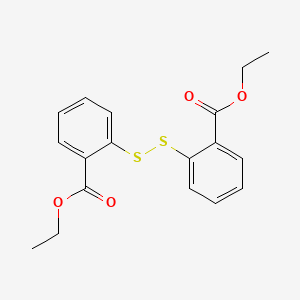

Diethyl 2,2'-dithiobisbenzoate is an organosulfur compound characterized by two ethyl benzoate moieties linked via a disulfide (-S-S-) bridge. The structure confers unique redox activity and lipophilicity, making it theoretically relevant in polymer chemistry, agrochemicals, or as a precursor for sulfur-containing ligands.

Properties

CAS No. |

54481-26-4 |

|---|---|

Molecular Formula |

C18H18O4S2 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

ethyl 2-[(2-ethoxycarbonylphenyl)disulfanyl]benzoate |

InChI |

InChI=1S/C18H18O4S2/c1-3-21-17(19)13-9-5-7-11-15(13)23-24-16-12-8-6-10-14(16)18(20)22-4-2/h5-12H,3-4H2,1-2H3 |

InChI Key |

RUOMYSSJJNEDSR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,2’-dithiobisbenzoate can be synthesized through various methods. One common synthetic route involves the reaction of 2-mercaptobenzoic acid with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of diethyl 2,2’-dithiobisbenzoate often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The disulfide bond in Diethyl 2,2'-dithiobisbenzoate undergoes oxidation to form sulfoxides or sulfones.

| Reagent | Conditions | Product |

|---|---|---|

| Hydrogen peroxide | Acidic/basic media | Disulfide sulfoxide |

| m-Chloroperbenzoic acid (m-CPBA) | Room temperature, inert solvent | Disulfide sulfone |

Oxidation typically occurs at the sulfur centers, converting the disulfide (–S–S–) to sulfoxide (–S(O)–S–) or sulfone (–S(O)₂–S(O)₂–) moieties. These reactions are critical in organic synthesis for modifying sulfur functionality.

Reduction Reactions

The disulfide bond can be cleaved under reducing conditions to yield thiol derivatives.

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, reflux | Thiophenol derivatives |

| Sodium borohydride (NaBH₄) | Protic solvent, ambient temp | Thiol-containing compounds |

Reduction disrupts the disulfide linkage, releasing thiol groups. This process is relevant in biological systems, where thiol-disulfide exchange mechanisms are essential for protein folding and enzyme activity.

Substitution Reactions

The ester groups participate in nucleophilic substitution, enabling functional group transformation.

| Reagent | Conditions | Product |

|---|---|---|

| Amines | Basic media, heat | Amide derivatives |

| Alcohols | Acid catalysts | Alcohol-substituted esters |

Substitution reactions occur at the ester carbonyl groups, replacing the ethoxy (–OEt) moiety with nucleophiles like amines or alcohols. These transformations are valuable in drug design and polymer chemistry.

Biological Relevance of Reactivity

The disulfide bond in this compound enables its role as a disulfide exchange reagent , modulating thiol-containing proteins and enzymes. For example:

-

Enzyme inhibition : The compound can interact with cysteine residues in enzymes, altering redox states and catalytic activity.

-

Protein stability : Disulfide bond formation/cleavage influences protein folding, with implications in therapeutic applications.

Structural Insights

The molecular structure (C₁₈H₁₈O₄S₂) features two ethyl ester groups attached to a central benzoate-dithiobis linkage. Key properties include:

Scientific Research Applications

Diethyl 2,2’-dithiobisbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.

Biology: The compound is employed in studies involving disulfide bond formation and cleavage, which are crucial in protein folding and stability.

Medicine: Research on diethyl 2,2’-dithiobisbenzoate includes its potential use in drug development, particularly in designing molecules with disulfide linkages.

Industry: It is used in the production of polymers and as a stabilizer in various chemical processes

Mechanism of Action

The mechanism of action of diethyl 2,2’-dithiobisbenzoate involves the cleavage and formation of disulfide bonds. This compound can act as a disulfide exchange reagent, facilitating the transfer of disulfide bonds between molecules. The molecular targets include thiol-containing proteins and enzymes, where it can modulate their activity by altering the redox state of cysteine residues .

Comparison with Similar Compounds

Structural Differences :

- Linker : Single thioether (-S-) bridge vs. disulfide (-S-S-) in the target compound.

- Ester Groups : Methyl esters (acetate) vs. ethyl benzoate esters.

- Aromaticity : Aliphatic backbone vs. aromatic benzoate rings in Diethyl 2,2'-dithiobisbenzoate.

Functional Implications :

- Dimethyl 2,2'-thiobisacetate (EC 240-135-4) is more polar due to shorter alkyl chains and lack of aromaticity, enhancing solubility in polar solvents .

- The thioether linker in dimethyl 2,2'-thiobisacetate provides greater chemical stability under reducing conditions compared to the redox-active disulfide in the target compound.

Applications : Primarily used as a crosslinking agent or intermediate in organic synthesis due to its reactivity and low molecular weight .

Disodium 2,2'-Thiobis(5-Aminobenzenesulfonate)

Structural Differences :

- Substituents: Sulfonate (-SO₃⁻) and amino (-NH₂) groups vs. ethyl benzoate esters.

- Linker : Thioether (-S-) vs. disulfide.

- Counterions : Disodium salt enhances water solubility.

Functional Implications :

- High water solubility due to sulfonate groups and ionic character, contrasting with the lipophilic nature of this compound .

- The amino groups enable participation in hydrogen bonding, making this compound suitable for pharmaceutical formulations or dye intermediates .

Dimethyl 2,2'-{1,3,4-Thiadiazole-2,5-Diylbis[Sulfanediyl(1-Oxoethane-2,1-Diyl)Imino]}Dibenzoate

Structural Differences :

- Core Heterocycle : Thiadiazole ring (S-N-S) vs. disulfide.

- Complexity: Incorporates imino and sulfanediyl groups, increasing steric hindrance.

Functional Implications :

- Applications may include specialized agrochemicals or coordination chemistry due to multiple sulfur and nitrogen donor sites .

Comparative Data Table

Key Research Findings and Implications

- Redox Activity : The disulfide bond in this compound may enable applications in dynamic covalent chemistry, contrasting with the inert thioether in dimethyl 2,2'-thiobisacetate .

- Solubility Trends: Ethyl benzoate esters confer higher lipophilicity than sulfonate salts (e.g., Disodium 2,2'-thiobis(5-aminobenzenesulfonate)), suggesting divergent industrial uses .

- Stability : Thiadiazole derivatives (e.g., ) exhibit enhanced thermal resilience compared to disulfide-linked compounds, which are prone to cleavage under reducing conditions.

Biological Activity

Diethyl 2,2'-dithiobisbenzoate (DDBB) is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of key metabolic enzymes. This article explores the biological activity of DDBB, highlighting relevant research findings, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its dithiobis structure, which contributes to its reactivity and biological interactions. The compound can be represented structurally as follows:

This structure features two benzoate groups linked by a dithiobis moiety, which is crucial for its biological activity.

DDBB primarily functions as an inhibitor of acetohydroxyacid synthase (AHAS), an essential enzyme involved in the biosynthesis of branched-chain amino acids. Inhibition of AHAS can disrupt metabolic pathways in various organisms, making DDBB a candidate for herbicidal activity. The mechanism involves the formation of a stable complex with the enzyme, thereby preventing substrate binding and subsequent catalysis .

Biological Activity and Research Findings

Case Studies

Several studies have investigated the biological activities of related dithiobis compounds, providing insights into the potential applications of DDBB:

- Study on Herbicidal Activity : A study demonstrated that dithiobis compounds could inhibit plant enzymes similar to AHAS, leading to reduced growth in targeted plant species. This suggests that DDBB may serve as a basis for developing new herbicides .

- Antiviral Activity Exploration : While not directly linked to DDBB, research on unsymmetrical aromatic disulfides has shown antiviral properties against coronaviruses. Such findings may open avenues for exploring DDBB's potential in antiviral applications .

Data Tables

| Biological Activity | IC50 Value (μM) | Mechanism |

|---|---|---|

| Inhibition of AHAS | 0.516 - 5.954 | Competitive inhibition |

| Antimicrobial Activity | Not specified | Potential inhibition of growth |

| Antioxidant Activity | Not specified | Redox reactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Diethyl 2,2'-dithiobisbenzoate, and how can reaction parameters be optimized to improve yield?

- Methodology : Start with benzoic acid derivatives and employ esterification with ethanethiol under controlled acidic conditions. Optimize parameters such as temperature (70–90°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst choice (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via TLC or HPLC. Purify using column chromatography with a hexane/ethyl acetate gradient. Yield optimization may require iterative adjustment of molar ratios and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify ethyl ester protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and aromatic protons (δ ~7.3–8.0 ppm). The dithiobis bridge (S–S) may cause deshielding in adjacent carbons.

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and S–S bond (~500–600 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. How can researchers assess the thermal stability and decomposition profile of this compound?

- Methodology : Conduct thermogravimetric analysis (TGA) under inert atmosphere (N₂ or Ar) with a heating rate of 10°C/min. Monitor weight loss events between 150–300°C, correlating with ester decomposition or S–S bond cleavage. Pair with differential scanning calorimetry (DSC) to identify endothermic/exothermic transitions. Compare results with structurally similar compounds like benzothiazole derivatives .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound, particularly its redox behavior?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps), partial charges on sulfur atoms, and bond dissociation energies of the S–S bridge. Compare computed redox potentials with experimental cyclic voltammetry data to validate models. Software like Gaussian or ORCA is recommended .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodology : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/chloroform). Collect X-ray diffraction data and refine using SHELXL (for small molecules) or SHELXE (for twinned crystals). Focus on torsion angles around the dithiobis bridge and intermolecular interactions (e.g., π-stacking). Discrepancies in reported structures may arise from dynamic disorder; use Hirshfeld surface analysis to confirm packing motifs .

Q. What strategies mitigate contradictions in reported catalytic activity data for this compound in cross-coupling reactions?

- Methodology :

- Controlled Replication : Standardize reaction conditions (solvent purity, inert atmosphere, catalyst loading).

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Post-Reaction Analysis : Employ XPS to confirm oxidation states of sulfur post-catalysis. Discrepancies may arise from trace moisture or ligand degradation, necessitating strict anhydrous protocols .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR spectral data for this compound across studies?

- Methodology :

- Solvent Effects : Replicate spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess shifts from hydrogen bonding.

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening (e.g., S–S bond rotation).

- Impurity Profiling : Use 2D NMR (COSY, HSQC) to distinguish signals from byproducts like hydrolyzed esters .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in prolonged experiments?

- Methodology : Despite limited GHS hazard data (as with structurally related compounds), assume precautionary measures:

- Use fume hoods and nitrile gloves to avoid dermal exposure.

- Store under nitrogen to prevent oxidation of the S–S bond.

- Monitor air quality for volatile degradation products using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.